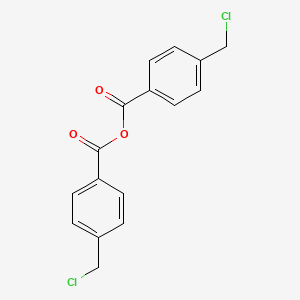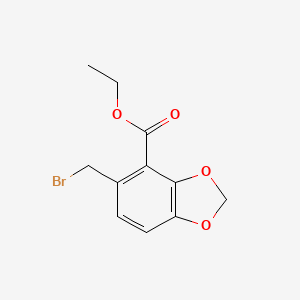
4-(Chloromethyl)benzoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)benzoic anhydride is an organic compound with the molecular formula C16H12Cl2O3. It is a derivative of benzoic acid and contains a chloromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloromethyl)benzoic anhydride typically involves the chlorination of 4-methylbenzoic acid followed by the formation of the anhydride. One common method involves the use of dibenzoyl peroxide as a catalyst for the chlorination step, which converts 4-methylbenzoic acid to 4-(chloromethyl)benzoic acid. This intermediate is then reacted with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to form the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)benzoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.
Reduction Reactions: Reduction of the anhydride can yield corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of amides, esters, or ethers.
Oxidation: Formation of benzoic acid or its derivatives.
Reduction: Formation of benzyl alcohol or other reduced compounds.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)benzoic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)benzoic anhydride involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the anhydride functional group.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)benzyl alcohol
- 4-(Chloromethyl)benzoyl chloride
Uniqueness
4-(Chloromethyl)benzoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, alcohol, and chloride counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
189037-78-3 |
|---|---|
Fórmula molecular |
C16H12Cl2O3 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
[4-(chloromethyl)benzoyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C16H12Cl2O3/c17-9-11-1-5-13(6-2-11)15(19)21-16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
Clave InChI |
UYTHXLPLGPBBTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)C(=O)OC(=O)C2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)

![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)

